
t-Boc-N-amido-PEG16-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-amido-PEG16-NHS ester is a high-purity, bifunctional polyethylene glycol (PEG) linker. It contains a tertiary-butoxycarbonyl (t-Boc) protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in the synthesis of bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG16-NHS ester typically involves the reaction of a PEG chain with a t-Boc-protected amine and an NHS ester. The t-Boc group is introduced to protect the amine group during the reaction, which can later be removed under mild acidic conditions to reveal the free amine .
Industrial Production Methods
Industrial production of this compound involves strict process parameter control to ensure product quality. The compound is synthesized in bulk quantities, with multi-specification options available for academic research and industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-amido-PEG16-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in aqueous media or organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is a stable amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is the free amine after the removal of the t-Boc group.
Applications De Recherche Scientifique
t-Boc-N-amido-PEG16-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile linker in the synthesis of bioconjugates
Biology: Employed in the PEGylation of proteins to enhance their solubility and stability.
Medicine: Utilized in the development of antibody-drug conjugates and drug delivery systems
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Mécanisme D'action
t-Boc-N-amido-PEG16-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of target molecules, forming a covalent bond. The t-Boc group protects the amine during the reaction and can be removed under mild acidic conditions to reveal the free amine . This mechanism allows for controlled conjugation and deprotection of amine-bearing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-N-amido-PEG11-amine: Contains an amino group and a t-Boc-protected amino group.
t-Boc-N-amido-PEG16-acid: Contains a terminal carboxylic acid and a t-Boc-protected amino group.
Uniqueness
t-Boc-N-amido-PEG16-NHS ester is unique due to its bifunctional nature, containing both an NHS ester and a t-Boc-protected amine group. This allows for controlled conjugation and deprotection, making it a versatile linker in various bioconjugation applications .
Propriétés
Formule moléculaire |
C44H82N2O22 |
|---|---|
Poids moléculaire |
991.1 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H82N2O22/c1-44(2,3)67-43(50)45-7-9-52-11-13-54-15-17-56-19-21-58-23-25-60-27-29-62-31-33-64-35-37-66-39-38-65-36-34-63-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-42(49)68-46-40(47)4-5-41(46)48/h4-39H2,1-3H3,(H,45,50) |
Clé InChI |
YSSJBYKQUSTHJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


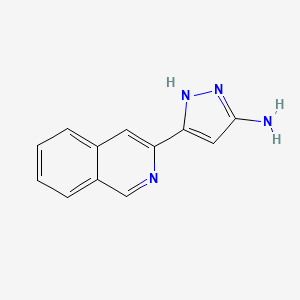
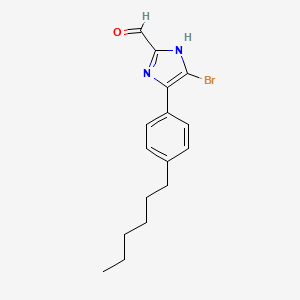
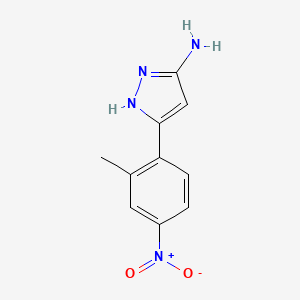


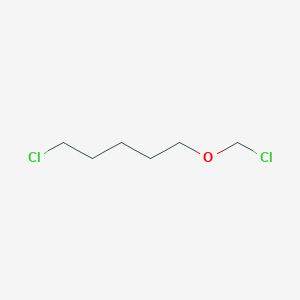
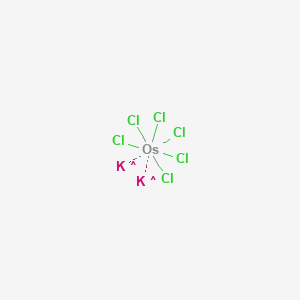

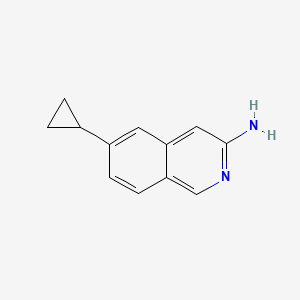

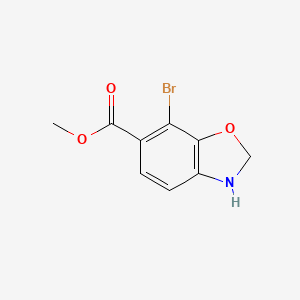
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)

